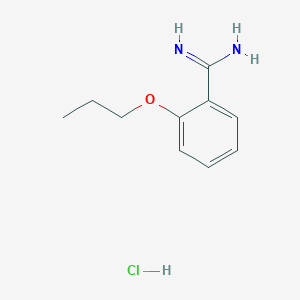
2-Propyloxybenzamidine Hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzamidines typically involves the reaction of amines with benzoyl derivatives. One study describes a one-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride, which may offer insight into potential synthesis routes for 2-Propyloxybenzamidine Hydrochloride (Mirallai, Manos, & Koutentis, 2013).
Molecular Structure Analysis
The molecular structure of benzamidine derivatives can be complex and varies depending on the substituents attached to the benzene ring. X-ray crystallography and DFT calculations have been used to study the molecular structure of related compounds, providing insights into their geometric configuration and intermolecular interactions (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamidine derivatives can participate in various chemical reactions, including hydrolysis under acidic or basic conditions. The reactivity of these compounds is often influenced by the nature of their substituents, which can affect their chemical stability and reaction mechanisms (Mirallai, Manos, & Koutentis, 2013).
Aplicaciones Científicas De Investigación
For readers interested in exploring the broader context of chemical research and applications, especially in relation to environmental and health impacts, the following reviews and studies provide insights into related areas:
Parabens in Aquatic Environments : A review on the occurrence, fate, and behavior of parabens in aquatic environments, highlighting their ubiquity, biodegradability, and potential as weak endocrine disruptors (Haman et al., 2015).
Safety Assessment of Propyl Paraben : An examination of propyl paraben's safety, its absorption, metabolism, and the lack of evidence for accumulation, highlighting its relatively non-toxic nature and the conditions under which it may cause irritation or sensitization (Soni et al., 2001).
Antioxidant Activity Determination Methods : A critical presentation of tests used to determine antioxidant activity, including their mechanisms, applicability, advantages, and limitations, providing a foundation for assessing antioxidant capacity in various fields (Munteanu & Apetrei, 2021).
Endocrine Disrupting Effects of Parabens : Discusses the toxicokinetics of parabens, their dermal uptake, metabolism, and the need for further studies to understand their levels and potential role as endocrine disruptors in humans (Boberg et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-propoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-7-13-9-6-4-3-5-8(9)10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHKVYYQQVEUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyloxybenzamidine Hydrochloride | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

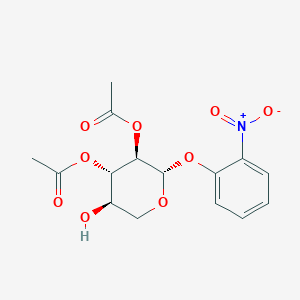
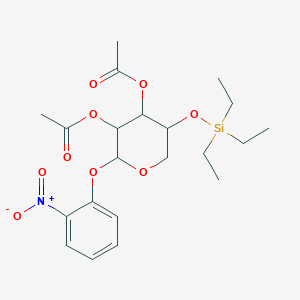
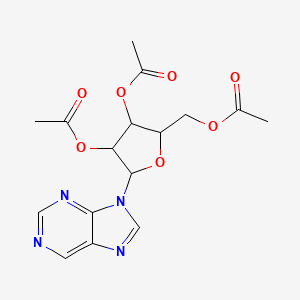
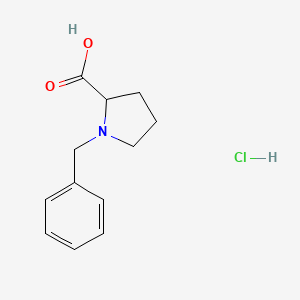
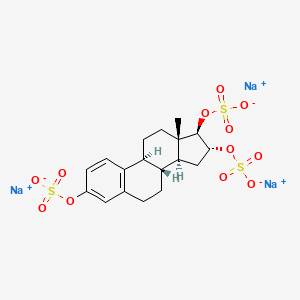
![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)
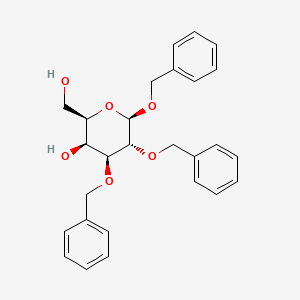
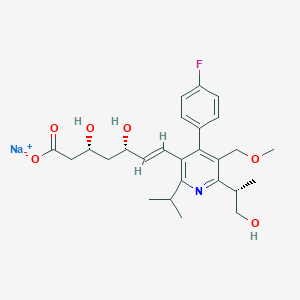
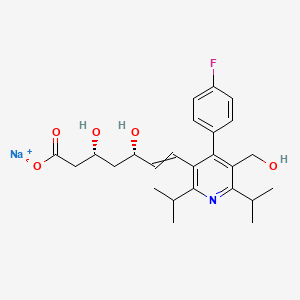
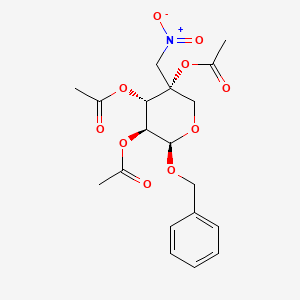
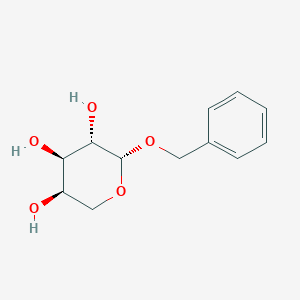
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)